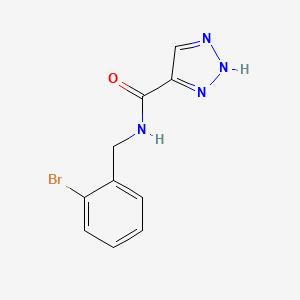
(4-Ethoxyphenyl)(4-(phenylsulfonyl)quinolin-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(4-Ethoxyphenyl)(4-(phenylsulfonyl)quinolin-3-yl)methanone” is a chemical compound with the molecular formula C24H19NO4S . It has an average mass of 417.477 Da and a monoisotopic mass of 417.103485 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and reactivity. Unfortunately, specific physical and chemical properties for “this compound” are not available in the resources I have .Aplicaciones Científicas De Investigación
Synthetic Chemistry Applications
- Mizuno et al. (2006) described the synthesis of metabolites related to quinoline derivatives, demonstrating the utility of methanesulfonyl as a protective group in the synthesis of complex quinoline structures, which could be relevant to the synthesis and modification of "(4-Ethoxyphenyl)(4-(phenylsulfonyl)quinolin-3-yl)methanone" (Mizuno, Yamashita, Sawai, Nakamoto, & Goto, 2006).
- Largeron and Fleury (1998) explored electrochemical synthesis methods that could potentially be applied to the synthesis of derivatives of "this compound", indicating a greener and more efficient synthetic pathway for quinoline and benzoxazine derivatives with potential antioxidative properties (Largeron & Fleury, 1998).
Biomedical Analysis Applications
- Hirano et al. (2004) introduced a novel stable fluorophore derived from quinoline, showcasing its strong fluorescence across a wide pH range, highlighting potential applications in biomedical imaging and analytical chemistry. This demonstrates the versatility of quinoline derivatives in developing novel fluorescent labeling reagents for biomedical applications (Hirano, Hamase, Fukuda, Tomita, & Zaitsu, 2004).
Antimicrobial Activity
- Alavi et al. (2017) conducted a study on quinoxaline derivatives, synthesized from reactions involving quinoline structures similar to "this compound", which exhibited significant antibacterial activities. This suggests potential antimicrobial applications of similar quinoline derivatives (Alavi, Mosslemin, Mohebat, & Massah, 2017).
Propiedades
IUPAC Name |
[4-(benzenesulfonyl)quinolin-3-yl]-(4-ethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO4S/c1-2-29-18-14-12-17(13-15-18)23(26)21-16-25-22-11-7-6-10-20(22)24(21)30(27,28)19-8-4-3-5-9-19/h3-16H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SURBEOBKWUGSTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3N=C2)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxypropyl]carbamate](/img/structure/B2724246.png)
![3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl(4-chlorophenyl)methanone](/img/structure/B2724248.png)
![2-[5-amino-3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B2724249.png)
![N-{3-[(3-ethoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4-ethyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2724251.png)



![3-benzyl-9-cyclohexyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2724256.png)



![1-{5-[4-(4-Methoxyphenyl)piperazino]-2-thienyl}-1-ethanone](/img/structure/B2724263.png)
![N-[cyano(cyclohexyl)methyl]-3-hydroxy-4-nitrobenzamide](/img/structure/B2724265.png)
